molecular formula C18H26N2O5 B1256959 daryamide A

daryamide A

Cat. No. B1256959
M. Wt: 350.4 g/mol
InChI Key: VLZVGRPEASVNDM-HMBRAYOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

daryamide A is a natural product found in Streptomyces with data available.

Scientific Research Applications

Antitumor and Antibiotic Properties

Daryamide A, a compound isolated from marine-derived actinomycete bacteria, has been studied for its antitumor and antibiotic properties. It exhibits weak to moderate cytotoxic activity against human colon carcinoma cell lines and very weak antifungal activities against Candida albicans. This suggests potential applications in developing novel antitumor and antibiotic agents (Asolkar, Jensen, Kauffman, & Fenical, 2006).

Chemical Structure and Biosynthesis

Further research on daryamide analogues from a marine-derived Streptomyces species has provided insights into the chemical structure and biosynthesis of these compounds. This includes the discovery of additional cyclohexene amine derivatives and an arylamine derivative, contributing to the understanding of this compound's biosynthetic pathways (Fu, La, & MacMillan, 2017).

Development of Detection Probes

A study on the development of an optimized nitroso-based probe for discovering natural products containing conjugated alkenes like this compound has been conducted. This research is significant in facilitating the discovery and study of compounds like this compound, enhancing the understanding of their chemical properties (Castro-Falcon, Millán-Aguiñaga, Roullier, Jensen, & Hughes, 2018).

properties

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

(2E,4E)-N-[(3S,4R)-3-(3-amino-3-oxopropyl)-3,4-dihydroxy-6-oxocyclohexen-1-yl]-7-methylocta-2,4-dienamide

InChI

InChI=1S/C18H26N2O5/c1-12(2)6-4-3-5-7-17(24)20-13-11-18(25,9-8-16(19)23)15(22)10-14(13)21/h3-5,7,11-12,15,22,25H,6,8-10H2,1-2H3,(H2,19,23)(H,20,24)/b4-3+,7-5+/t15-,18+/m1/s1

InChI Key

VLZVGRPEASVNDM-HMBRAYOKSA-N

Isomeric SMILES

CC(C)C/C=C/C=C/C(=O)NC1=C[C@]([C@@H](CC1=O)O)(CCC(=O)N)O

Canonical SMILES

CC(C)CC=CC=CC(=O)NC1=CC(C(CC1=O)O)(CCC(=O)N)O

synonyms

daryamide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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